molecular formula C20H18N2OS B2453519 (2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one CAS No. 463317-01-3

(2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one

Cat. No.: B2453519
CAS No.: 463317-01-3
M. Wt: 334.44
InChI Key: PQJZDZLDUCXUIF-PYEASBQRSA-N
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Description

(2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated for the treatment of diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with a thiazolidinone core, known for their diverse biological activities.

    Imidazolidinones: Similar in structure but with an imidazole ring instead of a thiazole ring.

    Oxazolidinones: Compounds with an oxazolidinone core, often used as antibiotics.

Uniqueness

(2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one is unique due to its specific substituents and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-2-(4-methylphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-14-8-10-17(11-9-14)21-20-22-19(23)18(24-20)13-15(2)12-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,22,23)/b15-12+,18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJZDZLDUCXUIF-PYEASBQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC(=CC3=CC=CC=C3)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C(=C\C3=CC=CC=C3)\C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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